N-异丁酰-L-半胱氨酸

描述

Synthesis Analysis

The synthesis of N-Isobutyryl-L-cysteine involves chemical procedures that yield this compound with specific characteristics. Notably, novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA, cysteamine) conjugates have been designed and synthesized, demonstrating potential applications due to their antioxidant and anti-HIV properties in human macrophages (Smietana et al., 2008).

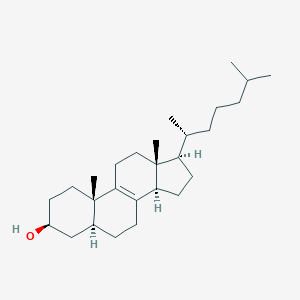

Molecular Structure Analysis

Studies on gold nanoparticles covered with N-isobutyryl-L-cysteine have provided insight into the molecular structure and optical activity of the compound. These particles, highly soluble in water, allow for the application of chiroptical techniques, offering a basis for understanding its molecular structure through vibrational circular dichroism (VCD) and circular dichroism (CD) spectroscopy (Gautier & Bürgi, 2006).

Chemical Reactions and Properties

Chemical reactions involving N-Isobutyryl-L-cysteine, such as those with the substrate analogue delta-(l-alpha-aminoadipoyl)-l-cysteinyl-d-alpha-aminobutyrate, shed light on the compound's reactivity and interaction with enzymes. These reactions have provided valuable information about the production of beta-lactam products, highlighting the compound's chemical reactivity and potential for synthesis applications (Long et al., 2003).

Physical Properties Analysis

The preparation of gold nanoparticles with N-Isobutyryl-L-cysteine has facilitated the study of its physical properties, particularly in terms of solubility and optical activity. The ability to separate these particles according to their charge and size into well-defined compounds has enabled a deeper understanding of the physical attributes of N-Isobutyryl-L-cysteine-conjugated materials (Gautier & Bürgi, 2006).

Chemical Properties Analysis

The chemical properties of N-Isobutyryl-L-cysteine have been explored through its interactions and effects in various biochemical contexts. Its role as a donor of systemic thiols, however, has shown no significant effect on exacerbation rates in chronic bronchitis, suggesting a complex interplay of its chemical properties in biological systems (Ekberg-Jansson et al., 1999).

科学研究应用

对映选择性识别:使用 N-异丁酰-半胱氨酸修饰的金电极可以对映选择性地识别多巴对映异构体,使其可用于在抗坏血酸或酪氨酸存在的情况下特异性检测多巴对映异构体 (Han et al., 2012).

抗氧化和抗 HIV 特性:N-异丁酰-L-半胱氨酸/MEA 的新型共轭物在抗氧化剂和人类巨噬细胞中的抗 HIV 应用中显示出有希望的特性,表明在 HIV 感染治疗中具有潜力 (Smietana et al., 2008).

纳米颗粒中的旋光性:覆盖有 N-异丁酰-半胱氨酸的金纳米颗粒在紫外-可见光和红外光谱中表现出很强的旋光性,为进一步研究纳米技术和材料科学提供了基础 (Gautier & Bürgi, 2006).

选择性吸附:已经观察到人血清白蛋白在用 N-异丁酰-半胱氨酸对映异构体修饰的表面上的选择性吸附,表明该化合物在生物工程和医学科学中的潜力 (Chen et al., 2012).

未来方向

“N-Isobutyryl-L-cysteine” has potential applications in the field of chiral bio-interfaces for controlling biological response and the further application of interface chirality materials for biomedical . It has been used in studies involving the interaction between chiral interfaces and L-methotrexate .

属性

IUPAC Name |

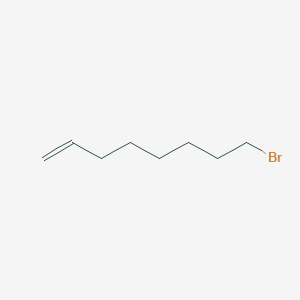

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154424 | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyryl-L-cysteine | |

CAS RN |

124529-02-8 | |

| Record name | N-Isobutyrylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)